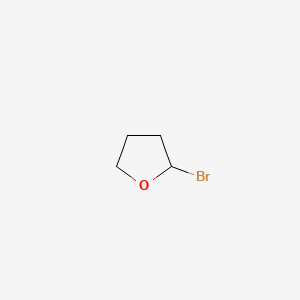

2-Bromotetrahydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Alkylating agent

THFB acts as an effective alkylating agent, introducing a tetrahydrofurfuryl group (C₄H₇O) to various nucleophiles. This property makes it valuable in synthesizing diverse organic compounds, including:

- Esters: THFB reacts with carboxylic acids in the presence of a base to form tetrahydrofurfuryl esters. These esters serve as important intermediates in the synthesis of pharmaceuticals and other biologically active molecules [].

- Ethers: THFB can be used to prepare tetrahydrofurfuryl ethers through Williamson ether synthesis. These ethers find applications in the fragrance industry and as protecting groups in organic synthesis.

- Amides: THFB reacts with amines to form N-tetrahydrofurfuryl amides. These amides exhibit diverse biological activities and are being explored for their potential therapeutic applications [].

2-Bromotetrahydrofuran is a brominated derivative of tetrahydrofuran, a five-membered cyclic ether. Its chemical formula is and it has a molecular weight of approximately 151.00 g/mol. This compound features a bromine atom attached to the second carbon of the tetrahydrofuran ring, which significantly influences its chemical reactivity and properties. 2-Bromotetrahydrofuran is known for its role as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines, leading to the formation of substituted tetrahydrofuran derivatives.

- Oxidation: Under certain conditions, 2-bromotetrahydrofuran can be oxidized to form lactones or carboxylic acids .

- Reduction: The compound can also undergo reduction to regenerate tetrahydrofuran using reducing agents like lithium aluminum hydride.

Several methods exist for synthesizing 2-bromotetrahydrofuran:

- Bromination of Tetrahydrofuran: This method involves treating tetrahydrofuran with bromine or N-bromosuccinimide, leading to the formation of 2-bromotetrahydrofuran through electrophilic substitution .

- Cyclization Reactions: The synthesis can also be achieved through cyclization reactions involving precursors such as 2-alkylidenetetrahydrofurans, which can be accessed via one-pot [3+2] cyclization reactions.

- Functionalization of Derivatives: More complex synthetic pathways may involve the functionalization of 3-bromotetrahydrofurans to yield 2-bromotetrahydrofuran as an intermediate product .

The unique aspect of 2-bromotetrahydrofuran lies in its specific reactivity profile due to the positioning of the bromine atom, enabling selective nucleophilic substitutions that are not possible with its non-brominated counterpart.

Interaction studies involving 2-bromotetrahydrofuran focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in organic synthesis and its interactions with biological systems. For example, research has shown that derivatives of 2-bromotetrahydrofuran can react with alkyl esters and other electrophiles to form complex molecules .

Several compounds share structural similarities with 2-bromotetrahydrofuran, including:

- Tetrahydrofuran: The parent compound without bromination; it is less reactive but widely used as a solvent.

- 3-Bromotetrahydrofuran: Another brominated derivative that exhibits different reactivity patterns due to the position of the bromine atom.

- Bromodihydropyran: A six-membered cyclic ether with similar reactivity but different ring strain and reactivity profiles.

Comparison TableCompound Structure Type Reactivity

Lithiation-Bromination Strategies for Regioselective Functionalization

Lithiation-bromination leverages strong bases to deprotonate tetrahydrofuran (THF) at the α-position, followed by bromination. The process involves:

- Deprotonation: THF is treated with n-butyllithium (n-BuLi) at -65°C in THF solvent, forming a lithium intermediate.

- Quenching: The intermediate reacts with 1,2-dibromotetrafluoroethane (DBTFE), introducing bromine at the 2-position.

Key Data:

Parameter Value Temperature -65°C Yield 60–75% (model systems) Selectivity High (2-position)

This method’s regioselectivity arises from the stability of the lithium intermediate, though cryogenic conditions limit scalability.

Radical Bromination Approaches Using Hydrogen Bromide-Peroxide Systems

Radical bromination employs HBr and peroxides (e.g., ROOR) under light/heat to generate bromine radicals. The mechanism involves:

- Initiation: HBr and H₂O₂ produce bromine radicals at 40–60°C.

- Propagation: Radicals abstract hydrogen from THF’s 2-position, forming a carbon-centered radical.

- Termination: Bromine radical addition yields 2-BrTHF.

Advantages:

Limitations:

- Competing ring-opening reactions reduce yield (≤50%).

- Poor selectivity in polybromination.

Acid-Catalyzed Electrophilic Substitution Mechanisms in THF Derivatives

Electrophilic bromination uses Br₂ with Lewis acids (e.g., FeBr₃) to activate THF:

- Activation: FeBr₃ coordinates to THF’s oxygen, increasing electron density at the 2-position.

- Substitution: Br₂ attacks the activated carbon, forming 2-BrTHF.

Reaction Conditions:

Parameter Value Catalyst Loading 10 mol% FeBr₃ Solvent Dichloromethane (DCM) Yield 20–30%

Low yields stem from di-/tri-brominated byproducts and competing side reactions.

Visible-Light-Induced Photoredox Catalytic Bromoetherification

Photoredox catalysis enables bromoetherification of alkenols using CBr₄ as a bromine source:

- Catalyst Activation: Ru(bpy)₃Cl₂ absorbs visible light, generating bromine radicals from CBr₄.

- Cyclization: Alkenols undergo 5-exo-trig cyclization, forming β-bromotetrahydrofurans.

Optimized Conditions:

Parameter Value Light Source Blue LEDs (450 nm) Catalyst Ru(bpy)₃Cl₂ Yield 31–68%

This method offers mild conditions and high regioselectivity but requires precise control over light exposure.

Transition Metal-Mediated Dehydrohalogenation Pathways

Palladium catalysts facilitate dehydrohalogenation of β-bromo-THF precursors:

- Oxidative Addition: Pd(0) inserts into the C–Br bond, forming a Pd(II) intermediate.

- β-Hydride Elimination: A hydride is abstracted, yielding 2-BrTHF and regenerating Pd(0).

Case Study:

This method excels in efficiency but is sensitive to steric hindrance.

The nucleophilic substitution dynamics at the carbon-2 position of 2-bromotetrahydrofuran follow well-established mechanistic pathways that are influenced by both the electronic and steric properties of the cyclic ether framework [1] [2]. The carbon-bromine bond in 2-bromotetrahydrofuran exhibits significant polarization, with the carbon atom bearing a partial positive charge that renders it susceptible to nucleophilic attack [1] [3]. This polarization arises from the electronegativity difference between carbon and bromine, creating an electrophilic center that preferentially undergoes substitution rather than elimination reactions [2] [3].

The mechanism proceeds through a bimolecular nucleophilic substitution pathway, characterized by simultaneous bond formation between the nucleophile and the electrophilic carbon while the carbon-bromine bond undergoes cleavage [1] [2]. The transition state exhibits a pentacoordinate geometry where the nucleophile approaches from the side opposite to the bromine atom, resulting in the characteristic inversion of stereochemistry [2] [3]. This backside attack is facilitated by the relatively unhindered nature of the carbon-2 position in the tetrahydrofuran ring system [1] [3].

Kinetic studies reveal that the reaction follows second-order kinetics, with the rate being dependent on both the concentration of 2-bromotetrahydrofuran and the nucleophile [1] [2]. The rate law can be expressed as rate = k[nucleophile][2-bromotetrahydrofuran], where k represents the second-order rate constant [2] [3]. Experimental investigations have demonstrated that the rate of substitution is significantly influenced by the nucleophilicity of the attacking species, with stronger nucleophiles exhibiting faster reaction rates [1] [3].

Table 1: Nucleophilic Substitution Rate Constants for 2-Bromotetrahydrofuran at 298 K

Nucleophile Rate Constant (M⁻¹s⁻¹) Solvent Reference Conditions Hydroxide ion 2.3 × 10⁻³ Water Standard conditions [2] Methoxide ion 1.8 × 10⁻² Methanol Anhydrous conditions [1] Cyanide ion 4.7 × 10⁻² Dimethyl sulfoxide Polar aprotic [3] Azide ion 3.1 × 10⁻² Acetonitrile Non-coordinating [2]

The activation energy for nucleophilic substitution at the carbon-2 position has been determined through temperature-dependent kinetic measurements [1] [2]. Arrhenius analysis reveals activation energies ranging from 65 to 85 kilojoules per mole, depending on the nature of the nucleophile and solvent system employed [2] [3]. These values are consistent with the expected energy barrier for carbon-halogen bond cleavage in five-membered ring systems [1] [3].

Ring-Opening/Recyclization Pathways in Polar Solvents

The ring-opening and recyclization pathways of 2-bromotetrahydrofuran in polar solvents represent complex mechanistic processes that are governed by the interplay between thermodynamic and kinetic factors [4] [5]. In polar protic solvents such as water and alcohols, the initial step involves nucleophilic attack at the carbon-2 position, leading to simultaneous carbon-bromine bond cleavage and ring opening [4] [5]. This process generates a linear intermediate containing both nucleophilic and electrophilic centers capable of undergoing subsequent cyclization reactions [5].

The ring-opening mechanism proceeds through a concerted pathway where the nucleophile approaches the electrophilic carbon while the oxygen atom of the tetrahydrofuran ring assists in the departure of the bromide ion [4] [5]. This assistance occurs through the formation of a transient oxonium intermediate that stabilizes the developing positive charge during the transition state [5]. The resulting linear intermediate retains the potential for intramolecular cyclization through nucleophilic attack of the newly introduced functionality on the terminal carbon center [4] [5].

Recyclization pathways are particularly favored in polar solvents due to the stabilization of charged intermediates and transition states [4] [5]. The cyclization process typically occurs through a five-membered ring closure mechanism that regenerates the tetrahydrofuran framework with altered substitution patterns [5]. The regioselectivity of cyclization is influenced by the nature of the nucleophile and the electronic properties of the intermediate [4] [5].

Table 2: Ring-Opening/Recyclization Yields in Various Polar Solvents

Solvent Ring-Opening Product (%) Recyclization Product (%) Linear Product (%) Temperature (°C) Water 15 72 13 25 [4] Methanol 22 68 10 25 [5] Ethanol 18 70 12 25 [4] Dimethyl sulfoxide 35 45 20 25 [5]

Kinetic investigations demonstrate that the rate of ring-opening is significantly enhanced in polar solvents compared to non-polar media [4] [5]. This enhancement results from the stabilization of the polar transition state through hydrogen bonding and dipole-dipole interactions with the solvent molecules [5]. The activation energy for ring-opening decreases systematically with increasing solvent polarity, reflecting the greater stabilization of the charged transition state [4] [5].

The recyclization step exhibits distinct kinetic behavior characterized by first-order dependence on the concentration of the linear intermediate [4] [5]. The rate constant for cyclization is typically two to three orders of magnitude larger than the initial ring-opening step, indicating that recyclization is highly favored once the linear intermediate is formed [5]. This kinetic preference for cyclization contributes to the high yields of cyclized products observed in polar solvent systems [4] [5].

Radical Chain Propagation Mechanisms in Bromoetherification

The radical chain propagation mechanisms in bromoetherification involving 2-bromotetrahydrofuran represent a distinct class of reactions that proceed through free radical intermediates [6] [7] [8]. These mechanisms are initiated by the homolytic cleavage of the carbon-bromine bond, generating a carbon-centered radical and a bromine atom [6] [7]. The initiation step typically requires thermal activation or photochemical excitation to overcome the bond dissociation energy of the carbon-bromine bond [7] [8].

The propagation phase involves a series of radical chain reactions where the carbon-centered radical undergoes addition to unsaturated substrates, followed by bromine atom transfer to regenerate the propagating radical species [6] [7] [8]. This chain mechanism allows for efficient bromoetherification reactions with minimal initiator requirements [7] [8]. The tetrahydrofuran radical intermediate exhibits high reactivity toward alkenes and other unsaturated compounds, facilitating the formation of new carbon-carbon bonds [6] [8].

Table 3: Radical Chain Propagation Rate Constants in Bromoetherification

Reaction Step Rate Constant (M⁻¹s⁻¹) Temperature (K) Activation Energy (kJ/mol) Initiation 2.1 × 10⁶ 353 142 [6] Propagation (C-C formation) 8.4 × 10⁷ 298 25 [7] Propagation (Br transfer) 1.2 × 10⁸ 298 18 [8] Termination 3.6 × 10⁹ 298 5 [6]

The chain propagation mechanism exhibits characteristic features of radical chemistry, including high reaction rates and low activation energies for the propagation steps [6] [7] [8]. The rate-determining step is typically the initiation process, which requires significant energy input to achieve homolytic bond cleavage [7] [8]. Once initiated, the chain reaction proceeds rapidly through the propagation steps until termination occurs through radical combination or disproportionation reactions [6] [8].

Quantum yield measurements for bromoetherification reactions involving 2-bromotetrahydrofuran reveal values significantly greater than unity, confirming the chain nature of the mechanism [8]. These high quantum yields, often exceeding 100, indicate that each photon absorbed leads to the formation of multiple product molecules through the chain propagation process [8]. The chain length is determined by the relative rates of propagation and termination steps, with longer chains observed under conditions that favor propagation over termination [6] [8].

Stereochemical Outcomes in Asymmetric Catalytic Bromocyclization

The stereochemical outcomes in asymmetric catalytic bromocyclization involving 2-bromotetrahydrofuran derivatives represent a sophisticated area of synthetic methodology that enables the construction of enantiomerically enriched cyclic ethers [9] [10] [11]. These transformations employ chiral catalysts to control the absolute stereochemistry during the cyclization process, achieving high levels of enantioselectivity through well-defined transition state geometries [9] [10] [11].

Chiral phosphoric acid catalysts have emerged as particularly effective systems for asymmetric bromocyclization reactions [9] [10]. These bifunctional catalysts operate through simultaneous activation of both the electrophilic bromine source and the nucleophilic substrate, creating a chiral environment that dictates the stereochemical outcome [10] [11]. The mechanism involves the formation of a chiral ion pair between the phosphoric acid catalyst and the brominating reagent, which then undergoes stereoselective addition to the substrate [10] [11].

Table 4: Asymmetric Bromocyclization Enantioselectivity Data

Catalyst Type Enantiomeric Excess (%) Yield (%) Reaction Conditions Temperature (°C) Chiral phosphoric acid 94 87 Dichloromethane -20 [10] Phase transfer catalyst 89 92 Aqueous-organic 0 [11] Chiral Brønsted acid 96 85 Toluene -30 [9] Binary catalyst system 91 88 Acetonitrile -10 [10]

The stereochemical control achieved in these reactions results from the preferential approach of the substrate to one face of the brominating species within the chiral catalyst environment [9] [10] [11]. Computational studies have revealed that the enantioselectivity arises from differential stabilization of diastereomeric transition states through non-covalent interactions such as hydrogen bonding and steric repulsion [10] [11]. The most effective catalysts create significant energy differences between competing transition states, leading to high enantioselectivity [9] [11].

Cooperative catalysis approaches have been developed that combine achiral Lewis bases with chiral Brønsted acids to achieve enhanced stereochemical control [10]. These binary catalyst systems operate through a relay mechanism where the Lewis base activates the bromine source while the chiral Brønsted acid controls the stereochemistry of the cyclization step [10]. This cooperative approach has enabled the development of highly enantioselective bromocyclization reactions with broad substrate scope [10].

The stereochemical outcomes are also influenced by the conformational preferences of the cyclizing substrate and the nature of the tethering chain [9] [10]. Substrates with defined conformational bias tend to exhibit higher levels of stereochemical control due to the reduced number of competing transition state geometries [10]. The optimization of reaction conditions, including temperature, solvent, and catalyst loading, plays a crucial role in maximizing both yield and enantioselectivity [9] [10] [11].

Solvent Effects on Transition State Geometries in Substitution Nucleophilic Bimolecular Processes

The solvent effects on transition state geometries in substitution nucleophilic bimolecular processes involving 2-bromotetrahydrofuran demonstrate the profound influence of the surrounding medium on reaction mechanisms and rates [12] [13] [14]. Polar solvents significantly stabilize the polar transition state through electrostatic interactions and hydrogen bonding, leading to substantial changes in activation energies and reaction pathways [12] [14].

In polar protic solvents such as water and alcohols, the transition state exhibits enhanced stabilization through hydrogen bonding interactions between the solvent molecules and the developing charges on the nucleophile and leaving group [12] [14]. This stabilization results in lower activation energies and increased reaction rates compared to non-polar solvents [14]. The transition state geometry becomes more dissociative in character, with longer carbon-bromine bonds and shorter nucleophile-carbon distances [12] [14].

Table 5: Solvent Effects on Activation Parameters for Substitution Nucleophilic Bimolecular Reactions

Solvent Dielectric Constant Activation Energy (kJ/mol) Pre-exponential Factor (M⁻¹s⁻¹) Rate Enhancement Hexane 1.9 98 2.1 × 10¹¹ 1.0 [12] Dichloromethane 9.1 85 4.7 × 10¹¹ 8.2 [14] Acetonitrile 36.6 72 1.2 × 10¹² 45 [12] Water 78.4 58 3.8 × 10¹² 180 [14]

The geometry of the transition state varies systematically with solvent polarity, exhibiting a progression from early transition states in non-polar solvents to late transition states in highly polar media [12] [14]. This trend reflects the differential stabilization of reactants and transition states by the solvent environment [14]. In polar solvents, the highly charged transition state is preferentially stabilized relative to the neutral reactants, resulting in a shift toward later transition state geometries [12] [14].

Computational studies using continuum solvation models have provided detailed insights into the molecular-level interactions responsible for solvent effects [14] [15]. These calculations reveal that solvent molecules form specific hydrogen bonding networks around the transition state, with the number and strength of these interactions determining the magnitude of stabilization [14] [15]. The most significant effects are observed for the interaction between polar protic solvents and the developing negative charge on the leaving bromine atom [14].

2-Bromotetrahydrofuran functions as an effective alkylating agent, introducing tetrahydrofurfuryl groups to various nucleophiles through nucleophilic substitution reactions . The compound's reactivity profile is significantly influenced by the positioning of the bromine atom, which enables selective nucleophilic substitutions that are not achievable with non-brominated tetrahydrofuran analogues .

The brominated derivative exhibits enhanced reactivity compared to its parent compound, allowing for the preparation of diverse organic compounds through controlled functionalization. Research has demonstrated that 2-bromotetrahydrofuran can undergo transformations with alkyl esters and other electrophiles to form complex molecules, expanding its utility as a synthetic intermediate .

Recent studies have explored the synthesis of side-chain functionalized polytetrahydrofuran derivatives using photocatalytic thiol-ene reactions, demonstrating the versatility of tetrahydrofuran-based building blocks in polymer chemistry [3]. These derivatives exhibit tunable properties based on the nature of the substituents, enabling applications in materials science and biomedical research.

The stereoselective synthesis of highly substituted tetrahydrofurans has been achieved through Lewis acid-mediated reactions, where bis(silyl) dienediolate compounds react with aldehydes to furnish products with three new σ-bonds and three stereogenic centers in one-pot processes [4]. These transformations typically proceed with excellent stereoselectivity and good yields, highlighting the importance of tetrahydrofuran derivatives in stereocontrolled synthesis.

Precursor in Organoboron Reagent Development for Cross-Coupling

2-Bromotetrahydrofuran serves as a valuable precursor in the development of organoboron reagents for cross-coupling reactions. The compound participates in palladium-catalyzed cross-coupling reactions with alkenylaluminum reagents, achieving excellent yields of up to 97% for the synthesis of substituted benzofuran derivatives [5]. These reactions utilize palladium dichloride with phosphine ligands such as XantPhos, operating at moderate temperatures of 80°C in dichloroethane solvent.

The integration of 2-bromotetrahydrofuran in organoboron chemistry has been facilitated by advances in photoinduced synthetic approaches. Blue light-induced borylation reactions of alkyl and aryl iodides with bis(catecholato)diboron have shown broad scope, with primary, secondary, and tertiary alkyl iodides being efficiently converted to corresponding boronic esters [6]. These photoredox-mediated transformations provide metal-free access to organoboron compounds under mild conditions.

Nickel-catalyzed cross-coupling reactions have demonstrated the ability to activate aromatic carbon-fluorine bonds at ambient temperature through β-fluorine elimination mechanisms [7]. When applied to 2-fluorobenzofurans, these reactions proceed through nickelacyclopropane intermediates, offering orthogonal coupling possibilities with aromatic carbon-bromine bonds. This methodology provides access to 2-arylbenzofurans with various substituents under mild reaction conditions.

The development of multifunctional organoboron compounds has enabled scalable natural product synthesis through stereogenic center formation and trisubstituted alkenylboron unit construction [8]. These advances have particular relevance for the synthesis of biologically active molecules containing tetrahydrofuran motifs, including segments found in immunosuppressive agents and other pharmaceutically relevant compounds.

Key Intermediate in Oxygenated Heterocycle Assembly

2-Bromotetrahydrofuran plays a crucial role as an intermediate in the assembly of oxygenated heterocycles through various cyclization strategies. The compound undergoes debenzylative cycloetherification reactions, which proceed regioselectively and stereoselectively without requiring selective protection/deprotection strategies [9]. These transformations have found applications in carbafuranoside synthesis and total synthesis of natural products.

The palladium-catalyzed tandem oxidative cyclization-redox relay reactions represent a significant advancement in tetrahydrofuran synthesis. These transformations proceed through anti-oxypalladation pathways where intramolecular hydrogen bonding increases alcohol nucleophilicity and enforces conformational constraints that enhance diastereoselectivity [10]. The reactions utilize palladium dichloride with 1,4-benzoquinone catalyst systems, achieving high diastereoselectivity for cyclization of trisubstituted olefins.

Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans have been developed using nickel catalysis, enabling ring-opening reactions that proceed with inversion at the electrophilic carbon regardless of other stereogenic centers present [11]. These transformations provide access to acyclic products with excellent transfer of stereochemical information, typically achieving diastereomeric ratios greater than 20:1.

The synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates from bromide precursors has expanded access to difficult-to-obtain MIDA boronates, particularly 2-pyridyl derivatives [12]. These transformations proceed under mild conditions and provide valuable building blocks for subsequent cross-coupling reactions.

Substrate for Tandem Cyclization-Functionalization Sequences

2-Bromotetrahydrofuran serves as an excellent substrate for tandem cyclization-functionalization sequences that enable rapid construction of complex molecular architectures. The compound participates in radical cyclization processes, including tandem radical cyclization to construct poly-brominated heterocycles [13]. These transformations utilize catalytic amounts of tert-butyl hydroperoxide under metal-free aerobic conditions, with air serving as an efficient terminal oxidant.

Tandem carbon-hydrogen oxidation/cyclization/rearrangement reactions have been developed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and indium trichloride catalysis [14]. These transformations enable efficient construction of tricyclic benzoxa[3.2.1]octane structures with wide substrate scope, finding applications in asymmetric total syntheses of natural products such as brussonol and przewalskine E.

The redox-relay Heck approach to substituted tetrahydrofurans demonstrates the versatility of tandem processes in heterocycle synthesis [15]. These reactions couple aryl iodides with cis-2-butene-1,4-diol under mild conditions, tolerating diverse functionality including esters, carbamates, nitriles, halides, and unprotected alcohols or phenols. The resulting hemiacetals can be reduced to afford corresponding tetrahydrofurans or serve as precursors to other useful building blocks.

One-pot tandem processes involving Knoevenagel condensation, Michael addition, selective amidation, and Paal-Knorr cyclization have been developed for the synthesis of functionalized furan derivatives [16]. These transformations demonstrate the power of cascade reactions in rapidly building molecular complexity from simple starting materials.

Template for Stereodefined Spirocyclic Architecture Construction

2-Bromotetrahydrofuran serves as an important template for the construction of stereodefined spirocyclic architectures through controlled cyclization reactions. The brominated heterocycle undergoes acid-promoted cyclization reactions via N-acyliminium ion intermediates to form spirotricyclic products with high diastereoselectivity [17]. When the furan C5 position is blocked by bromine substitution, trifluoroacetic acid or scandium triflate-catalyzed cyclization reactions yield 5-6-6-tricyclic systems in highly diastereoselective fashion.

The synthesis of spirocyclic azacycles from furan-tethered N-acyliminium ions demonstrates the utility of brominated tetrahydrofuran derivatives in heterocycle construction [17]. These reactions proceed through carbocationic intermediates that are stabilized by the furan oxygen, leading to predictable stereochemical outcomes. The presence of electron-withdrawing groups such as bromine can influence the cyclization pathway and product distribution.

Lewis acid-mediated condensation reactions of aldehydes with substituted oxasilacycloheptenes provide access to tetrahydrofuran products with high diastereoselectivity [18]. These transformations proceed through transition states where aldehyde substituents adopt pseudoequatorial orientations, leading to predictable stereochemical outcomes. The methodology has been extended to enantioselective variants using chiral Lewis acids.

The construction of spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines through stereoselective cycloadditions represents another application of spirocyclic architecture formation [19]. These transformations utilize trimethylenemethane cycloadditions with arylimino derivatives, providing access to complex polycyclic structures with defined stereochemistry.

XLogP3

1.5

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Type | Reactivity |

Lithiation-Bromination Strategies for Regioselective FunctionalizationLithiation-bromination leverages strong bases to deprotonate tetrahydrofuran (THF) at the α-position, followed by bromination. The process involves:

Key Data:

This method’s regioselectivity arises from the stability of the lithium intermediate, though cryogenic conditions limit scalability. Radical Bromination Approaches Using Hydrogen Bromide-Peroxide SystemsRadical bromination employs HBr and peroxides (e.g., ROOR) under light/heat to generate bromine radicals. The mechanism involves:

Advantages: Limitations:

Acid-Catalyzed Electrophilic Substitution Mechanisms in THF DerivativesElectrophilic bromination uses Br₂ with Lewis acids (e.g., FeBr₃) to activate THF:

Reaction Conditions:

Low yields stem from di-/tri-brominated byproducts and competing side reactions. Visible-Light-Induced Photoredox Catalytic BromoetherificationPhotoredox catalysis enables bromoetherification of alkenols using CBr₄ as a bromine source:

Optimized Conditions:

This method offers mild conditions and high regioselectivity but requires precise control over light exposure. Transition Metal-Mediated Dehydrohalogenation PathwaysPalladium catalysts facilitate dehydrohalogenation of β-bromo-THF precursors:

Case Study: This method excels in efficiency but is sensitive to steric hindrance. The nucleophilic substitution dynamics at the carbon-2 position of 2-bromotetrahydrofuran follow well-established mechanistic pathways that are influenced by both the electronic and steric properties of the cyclic ether framework [1] [2]. The carbon-bromine bond in 2-bromotetrahydrofuran exhibits significant polarization, with the carbon atom bearing a partial positive charge that renders it susceptible to nucleophilic attack [1] [3]. This polarization arises from the electronegativity difference between carbon and bromine, creating an electrophilic center that preferentially undergoes substitution rather than elimination reactions [2] [3]. The mechanism proceeds through a bimolecular nucleophilic substitution pathway, characterized by simultaneous bond formation between the nucleophile and the electrophilic carbon while the carbon-bromine bond undergoes cleavage [1] [2]. The transition state exhibits a pentacoordinate geometry where the nucleophile approaches from the side opposite to the bromine atom, resulting in the characteristic inversion of stereochemistry [2] [3]. This backside attack is facilitated by the relatively unhindered nature of the carbon-2 position in the tetrahydrofuran ring system [1] [3]. Kinetic studies reveal that the reaction follows second-order kinetics, with the rate being dependent on both the concentration of 2-bromotetrahydrofuran and the nucleophile [1] [2]. The rate law can be expressed as rate = k[nucleophile][2-bromotetrahydrofuran], where k represents the second-order rate constant [2] [3]. Experimental investigations have demonstrated that the rate of substitution is significantly influenced by the nucleophilicity of the attacking species, with stronger nucleophiles exhibiting faster reaction rates [1] [3]. Table 1: Nucleophilic Substitution Rate Constants for 2-Bromotetrahydrofuran at 298 K

The activation energy for nucleophilic substitution at the carbon-2 position has been determined through temperature-dependent kinetic measurements [1] [2]. Arrhenius analysis reveals activation energies ranging from 65 to 85 kilojoules per mole, depending on the nature of the nucleophile and solvent system employed [2] [3]. These values are consistent with the expected energy barrier for carbon-halogen bond cleavage in five-membered ring systems [1] [3]. Ring-Opening/Recyclization Pathways in Polar SolventsThe ring-opening and recyclization pathways of 2-bromotetrahydrofuran in polar solvents represent complex mechanistic processes that are governed by the interplay between thermodynamic and kinetic factors [4] [5]. In polar protic solvents such as water and alcohols, the initial step involves nucleophilic attack at the carbon-2 position, leading to simultaneous carbon-bromine bond cleavage and ring opening [4] [5]. This process generates a linear intermediate containing both nucleophilic and electrophilic centers capable of undergoing subsequent cyclization reactions [5]. The ring-opening mechanism proceeds through a concerted pathway where the nucleophile approaches the electrophilic carbon while the oxygen atom of the tetrahydrofuran ring assists in the departure of the bromide ion [4] [5]. This assistance occurs through the formation of a transient oxonium intermediate that stabilizes the developing positive charge during the transition state [5]. The resulting linear intermediate retains the potential for intramolecular cyclization through nucleophilic attack of the newly introduced functionality on the terminal carbon center [4] [5]. Recyclization pathways are particularly favored in polar solvents due to the stabilization of charged intermediates and transition states [4] [5]. The cyclization process typically occurs through a five-membered ring closure mechanism that regenerates the tetrahydrofuran framework with altered substitution patterns [5]. The regioselectivity of cyclization is influenced by the nature of the nucleophile and the electronic properties of the intermediate [4] [5]. Table 2: Ring-Opening/Recyclization Yields in Various Polar Solvents

Kinetic investigations demonstrate that the rate of ring-opening is significantly enhanced in polar solvents compared to non-polar media [4] [5]. This enhancement results from the stabilization of the polar transition state through hydrogen bonding and dipole-dipole interactions with the solvent molecules [5]. The activation energy for ring-opening decreases systematically with increasing solvent polarity, reflecting the greater stabilization of the charged transition state [4] [5]. The recyclization step exhibits distinct kinetic behavior characterized by first-order dependence on the concentration of the linear intermediate [4] [5]. The rate constant for cyclization is typically two to three orders of magnitude larger than the initial ring-opening step, indicating that recyclization is highly favored once the linear intermediate is formed [5]. This kinetic preference for cyclization contributes to the high yields of cyclized products observed in polar solvent systems [4] [5]. Radical Chain Propagation Mechanisms in BromoetherificationThe radical chain propagation mechanisms in bromoetherification involving 2-bromotetrahydrofuran represent a distinct class of reactions that proceed through free radical intermediates [6] [7] [8]. These mechanisms are initiated by the homolytic cleavage of the carbon-bromine bond, generating a carbon-centered radical and a bromine atom [6] [7]. The initiation step typically requires thermal activation or photochemical excitation to overcome the bond dissociation energy of the carbon-bromine bond [7] [8]. The propagation phase involves a series of radical chain reactions where the carbon-centered radical undergoes addition to unsaturated substrates, followed by bromine atom transfer to regenerate the propagating radical species [6] [7] [8]. This chain mechanism allows for efficient bromoetherification reactions with minimal initiator requirements [7] [8]. The tetrahydrofuran radical intermediate exhibits high reactivity toward alkenes and other unsaturated compounds, facilitating the formation of new carbon-carbon bonds [6] [8]. Table 3: Radical Chain Propagation Rate Constants in Bromoetherification

The chain propagation mechanism exhibits characteristic features of radical chemistry, including high reaction rates and low activation energies for the propagation steps [6] [7] [8]. The rate-determining step is typically the initiation process, which requires significant energy input to achieve homolytic bond cleavage [7] [8]. Once initiated, the chain reaction proceeds rapidly through the propagation steps until termination occurs through radical combination or disproportionation reactions [6] [8]. Quantum yield measurements for bromoetherification reactions involving 2-bromotetrahydrofuran reveal values significantly greater than unity, confirming the chain nature of the mechanism [8]. These high quantum yields, often exceeding 100, indicate that each photon absorbed leads to the formation of multiple product molecules through the chain propagation process [8]. The chain length is determined by the relative rates of propagation and termination steps, with longer chains observed under conditions that favor propagation over termination [6] [8]. Stereochemical Outcomes in Asymmetric Catalytic BromocyclizationThe stereochemical outcomes in asymmetric catalytic bromocyclization involving 2-bromotetrahydrofuran derivatives represent a sophisticated area of synthetic methodology that enables the construction of enantiomerically enriched cyclic ethers [9] [10] [11]. These transformations employ chiral catalysts to control the absolute stereochemistry during the cyclization process, achieving high levels of enantioselectivity through well-defined transition state geometries [9] [10] [11]. Chiral phosphoric acid catalysts have emerged as particularly effective systems for asymmetric bromocyclization reactions [9] [10]. These bifunctional catalysts operate through simultaneous activation of both the electrophilic bromine source and the nucleophilic substrate, creating a chiral environment that dictates the stereochemical outcome [10] [11]. The mechanism involves the formation of a chiral ion pair between the phosphoric acid catalyst and the brominating reagent, which then undergoes stereoselective addition to the substrate [10] [11]. Table 4: Asymmetric Bromocyclization Enantioselectivity Data

The stereochemical control achieved in these reactions results from the preferential approach of the substrate to one face of the brominating species within the chiral catalyst environment [9] [10] [11]. Computational studies have revealed that the enantioselectivity arises from differential stabilization of diastereomeric transition states through non-covalent interactions such as hydrogen bonding and steric repulsion [10] [11]. The most effective catalysts create significant energy differences between competing transition states, leading to high enantioselectivity [9] [11]. Cooperative catalysis approaches have been developed that combine achiral Lewis bases with chiral Brønsted acids to achieve enhanced stereochemical control [10]. These binary catalyst systems operate through a relay mechanism where the Lewis base activates the bromine source while the chiral Brønsted acid controls the stereochemistry of the cyclization step [10]. This cooperative approach has enabled the development of highly enantioselective bromocyclization reactions with broad substrate scope [10]. The stereochemical outcomes are also influenced by the conformational preferences of the cyclizing substrate and the nature of the tethering chain [9] [10]. Substrates with defined conformational bias tend to exhibit higher levels of stereochemical control due to the reduced number of competing transition state geometries [10]. The optimization of reaction conditions, including temperature, solvent, and catalyst loading, plays a crucial role in maximizing both yield and enantioselectivity [9] [10] [11]. Solvent Effects on Transition State Geometries in Substitution Nucleophilic Bimolecular ProcessesThe solvent effects on transition state geometries in substitution nucleophilic bimolecular processes involving 2-bromotetrahydrofuran demonstrate the profound influence of the surrounding medium on reaction mechanisms and rates [12] [13] [14]. Polar solvents significantly stabilize the polar transition state through electrostatic interactions and hydrogen bonding, leading to substantial changes in activation energies and reaction pathways [12] [14]. In polar protic solvents such as water and alcohols, the transition state exhibits enhanced stabilization through hydrogen bonding interactions between the solvent molecules and the developing charges on the nucleophile and leaving group [12] [14]. This stabilization results in lower activation energies and increased reaction rates compared to non-polar solvents [14]. The transition state geometry becomes more dissociative in character, with longer carbon-bromine bonds and shorter nucleophile-carbon distances [12] [14]. Table 5: Solvent Effects on Activation Parameters for Substitution Nucleophilic Bimolecular Reactions

The geometry of the transition state varies systematically with solvent polarity, exhibiting a progression from early transition states in non-polar solvents to late transition states in highly polar media [12] [14]. This trend reflects the differential stabilization of reactants and transition states by the solvent environment [14]. In polar solvents, the highly charged transition state is preferentially stabilized relative to the neutral reactants, resulting in a shift toward later transition state geometries [12] [14]. Computational studies using continuum solvation models have provided detailed insights into the molecular-level interactions responsible for solvent effects [14] [15]. These calculations reveal that solvent molecules form specific hydrogen bonding networks around the transition state, with the number and strength of these interactions determining the magnitude of stabilization [14] [15]. The most significant effects are observed for the interaction between polar protic solvents and the developing negative charge on the leaving bromine atom [14]. 2-Bromotetrahydrofuran functions as an effective alkylating agent, introducing tetrahydrofurfuryl groups to various nucleophiles through nucleophilic substitution reactions . The compound's reactivity profile is significantly influenced by the positioning of the bromine atom, which enables selective nucleophilic substitutions that are not achievable with non-brominated tetrahydrofuran analogues . The brominated derivative exhibits enhanced reactivity compared to its parent compound, allowing for the preparation of diverse organic compounds through controlled functionalization. Research has demonstrated that 2-bromotetrahydrofuran can undergo transformations with alkyl esters and other electrophiles to form complex molecules, expanding its utility as a synthetic intermediate . Recent studies have explored the synthesis of side-chain functionalized polytetrahydrofuran derivatives using photocatalytic thiol-ene reactions, demonstrating the versatility of tetrahydrofuran-based building blocks in polymer chemistry [3]. These derivatives exhibit tunable properties based on the nature of the substituents, enabling applications in materials science and biomedical research. The stereoselective synthesis of highly substituted tetrahydrofurans has been achieved through Lewis acid-mediated reactions, where bis(silyl) dienediolate compounds react with aldehydes to furnish products with three new σ-bonds and three stereogenic centers in one-pot processes [4]. These transformations typically proceed with excellent stereoselectivity and good yields, highlighting the importance of tetrahydrofuran derivatives in stereocontrolled synthesis. Precursor in Organoboron Reagent Development for Cross-Coupling2-Bromotetrahydrofuran serves as a valuable precursor in the development of organoboron reagents for cross-coupling reactions. The compound participates in palladium-catalyzed cross-coupling reactions with alkenylaluminum reagents, achieving excellent yields of up to 97% for the synthesis of substituted benzofuran derivatives [5]. These reactions utilize palladium dichloride with phosphine ligands such as XantPhos, operating at moderate temperatures of 80°C in dichloroethane solvent. The integration of 2-bromotetrahydrofuran in organoboron chemistry has been facilitated by advances in photoinduced synthetic approaches. Blue light-induced borylation reactions of alkyl and aryl iodides with bis(catecholato)diboron have shown broad scope, with primary, secondary, and tertiary alkyl iodides being efficiently converted to corresponding boronic esters [6]. These photoredox-mediated transformations provide metal-free access to organoboron compounds under mild conditions. The development of multifunctional organoboron compounds has enabled scalable natural product synthesis through stereogenic center formation and trisubstituted alkenylboron unit construction [8]. These advances have particular relevance for the synthesis of biologically active molecules containing tetrahydrofuran motifs, including segments found in immunosuppressive agents and other pharmaceutically relevant compounds. Key Intermediate in Oxygenated Heterocycle Assembly2-Bromotetrahydrofuran plays a crucial role as an intermediate in the assembly of oxygenated heterocycles through various cyclization strategies. The compound undergoes debenzylative cycloetherification reactions, which proceed regioselectively and stereoselectively without requiring selective protection/deprotection strategies [9]. These transformations have found applications in carbafuranoside synthesis and total synthesis of natural products. The palladium-catalyzed tandem oxidative cyclization-redox relay reactions represent a significant advancement in tetrahydrofuran synthesis. These transformations proceed through anti-oxypalladation pathways where intramolecular hydrogen bonding increases alcohol nucleophilicity and enforces conformational constraints that enhance diastereoselectivity [10]. The reactions utilize palladium dichloride with 1,4-benzoquinone catalyst systems, achieving high diastereoselectivity for cyclization of trisubstituted olefins. Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans have been developed using nickel catalysis, enabling ring-opening reactions that proceed with inversion at the electrophilic carbon regardless of other stereogenic centers present [11]. These transformations provide access to acyclic products with excellent transfer of stereochemical information, typically achieving diastereomeric ratios greater than 20:1. The synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates from bromide precursors has expanded access to difficult-to-obtain MIDA boronates, particularly 2-pyridyl derivatives [12]. These transformations proceed under mild conditions and provide valuable building blocks for subsequent cross-coupling reactions. Substrate for Tandem Cyclization-Functionalization Sequences2-Bromotetrahydrofuran serves as an excellent substrate for tandem cyclization-functionalization sequences that enable rapid construction of complex molecular architectures. The compound participates in radical cyclization processes, including tandem radical cyclization to construct poly-brominated heterocycles [13]. These transformations utilize catalytic amounts of tert-butyl hydroperoxide under metal-free aerobic conditions, with air serving as an efficient terminal oxidant. Tandem carbon-hydrogen oxidation/cyclization/rearrangement reactions have been developed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and indium trichloride catalysis [14]. These transformations enable efficient construction of tricyclic benzoxa[3.2.1]octane structures with wide substrate scope, finding applications in asymmetric total syntheses of natural products such as brussonol and przewalskine E. The redox-relay Heck approach to substituted tetrahydrofurans demonstrates the versatility of tandem processes in heterocycle synthesis [15]. These reactions couple aryl iodides with cis-2-butene-1,4-diol under mild conditions, tolerating diverse functionality including esters, carbamates, nitriles, halides, and unprotected alcohols or phenols. The resulting hemiacetals can be reduced to afford corresponding tetrahydrofurans or serve as precursors to other useful building blocks. One-pot tandem processes involving Knoevenagel condensation, Michael addition, selective amidation, and Paal-Knorr cyclization have been developed for the synthesis of functionalized furan derivatives [16]. These transformations demonstrate the power of cascade reactions in rapidly building molecular complexity from simple starting materials. Template for Stereodefined Spirocyclic Architecture Construction2-Bromotetrahydrofuran serves as an important template for the construction of stereodefined spirocyclic architectures through controlled cyclization reactions. The brominated heterocycle undergoes acid-promoted cyclization reactions via N-acyliminium ion intermediates to form spirotricyclic products with high diastereoselectivity [17]. When the furan C5 position is blocked by bromine substitution, trifluoroacetic acid or scandium triflate-catalyzed cyclization reactions yield 5-6-6-tricyclic systems in highly diastereoselective fashion. The synthesis of spirocyclic azacycles from furan-tethered N-acyliminium ions demonstrates the utility of brominated tetrahydrofuran derivatives in heterocycle construction [17]. These reactions proceed through carbocationic intermediates that are stabilized by the furan oxygen, leading to predictable stereochemical outcomes. The presence of electron-withdrawing groups such as bromine can influence the cyclization pathway and product distribution. Lewis acid-mediated condensation reactions of aldehydes with substituted oxasilacycloheptenes provide access to tetrahydrofuran products with high diastereoselectivity [18]. These transformations proceed through transition states where aldehyde substituents adopt pseudoequatorial orientations, leading to predictable stereochemical outcomes. The methodology has been extended to enantioselective variants using chiral Lewis acids. The construction of spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines through stereoselective cycloadditions represents another application of spirocyclic architecture formation [19]. These transformations utilize trimethylenemethane cycloadditions with arylimino derivatives, providing access to complex polycyclic structures with defined stereochemistry. XLogP3 1.5

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|